2-Amino-5-(methoxycarbonyl)benzoic acid

概要

説明

2-Amino-5-(methoxycarbonyl)benzoic acid is a compound that has not been directly studied in the provided papers. However, similar compounds with methoxycarbonyl groups and amino groups on a benzoic acid backbone have been investigated, which can provide insights into the properties and reactivity of this compound. For instance, compounds with substitutions on the benzoic acid ring, such as methoxy and amino groups, have been synthesized and characterized for their potential applications in various fields, including nonlinear optical materials and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of related compounds often involves starting materials such as ortho-aminobenzoic methyl ester or 4-amino salicylic acid, which undergo various reactions including catalysis with aluminium chloride, methylation, thiocyanation, hydrolysis, and ethylation to yield the desired products . The synthesis conditions are optimized to achieve the best yields, which can reach up to 67% . These methods highlight the potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often characterized using X-ray crystallography, which reveals the presence of intramolecular hydrogen bonds that stabilize the crystal structure . The space group and symmetry of the crystals can vary, with some compounds crystallizing in non-centrosymmetric space groups, which is important for nonlinear optical activity . The presence of methoxy groups can influence the stabilization of the compound through intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of compounds with methoxycarbonyl and amino groups on a benzoic acid backbone can be influenced by the substituents present on the ring. For example, the methoxy group can act as an acceptor in intermolecular interactions, which can affect the overall reactivity of the compound . The presence of amino groups can also lead to the formation of intramolecular hydrogen bonds, which can influence the reactivity and stability of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound, such as vibrational frequencies and absorption spectra, are investigated using spectroscopic methods and quantum chemical calculations . These studies can provide detailed vibrational assignments and insights into the electronic transitions responsible for the observed absorption spectra. The nonlinear optical activity of these compounds is also of interest, with some showing significant second harmonic generation activity . The physical properties, such as melting points, are determined experimentally and can vary depending on the specific substituents and their arrangement on the benzoic acid ring .

科学的研究の応用

Synthesis and Manufacturing

Industrial Process Scale-Up : 2-Amino-5-(methoxycarbonyl)benzoic acid is used as a key intermediate in the synthesis of SGLT2 inhibitors, a class of drugs for diabetes therapy. Its preparation involves a six-step process starting from dimethyl terephthalate, demonstrating scalability and cost efficiency (Zhang et al., 2022).

Environmental and Material Science

Adsorption and Recovery of Metals : A study explores using 2-hydroxy-5-methoxy benzoic acid for surface modification of activated carbon for adsorption-based recovery of cobalt from aqueous media, indicating potential environmental applications (Gunjate et al., 2020).

Electrochemical Applications : The electrochemical behavior of benzoic acid derivatives, including 2-hydroxy-5-methoxy benzoic acid, has been studied for their potential in applications like energy storage and conversion (Mandić et al., 2004).

Chemical and Pharmaceutical Research

Chemical Reactions and Derivatives : The reactions of certain isocyanates with 2-carbomethoxyphenyl isocyanate to produce compounds like 2-[((5-amino-1H-tetrazol-1-yl)carbonyl)amino]benzoic acid methyl ester are studied, which are relevant in pharmaceutical chemistry (Peet, 1987).

Crystal Structure Analysis : The crystal structure of compounds like N-(2-carboxybenzoyl)-L-leucine methyl ester, which is structurally related to this compound, provides insights into the molecular arrangements and potential pharmaceutical applications (Onofrio et al., 2006).

Safety and Hazards

特性

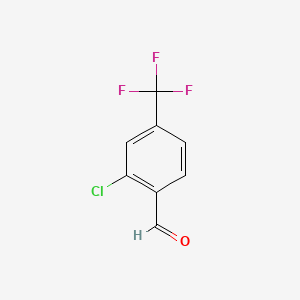

IUPAC Name |

2-amino-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSLVIYSSSYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00518271 | |

| Record name | 2-Amino-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63746-25-8 | |

| Record name | 2-Amino-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)